N-2-Hydroxyethyl-val-leu-anilide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3/c1-13(2)12-16(18(24)21-15-8-6-5-7-9-15)22-19(25)17(14(3)4)20-10-11-23/h5-9,13-14,16-17,20,23H,10-12H2,1-4H3,(H,21,24)(H,22,25)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJRNDZHXMTSIQ-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701222985 | |
| Record name | L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701222985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194351-53-6 | |
| Record name | L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194351-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701222985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic Interactions and Substrate Specificity Analysis
Evaluation of N-2-Hydroxyethyl-Val-Leu-Anilide as an Enzyme Substrate
The evaluation of a novel compound as a potential enzyme substrate involves profiling its interaction with a range of proteases and characterizing the kinetics of any observed enzymatic activity.
Protease Substrate Specificity Profiling (e.g., Serine Proteases, Aminopeptidases)
The structure of this compound, featuring a dipeptide core of valine and leucine (B10760876), suggests it may serve as a substrate for proteases with a preference for hydrophobic amino acids at their P1 and P2 positions (following the Schechter and Berger nomenclature). nih.gov
Serine Proteases: This class of proteases, which includes enzymes like trypsin, chymotrypsin, and elastase, exhibits a wide range of specificities. Chymotrypsin, for instance, preferentially cleaves peptide bonds C-terminal to large hydrophobic residues such as phenylalanine, tyrosine, and leucine. Given the presence of leucine at the P1 position in this compound, it is a potential substrate for chymotrypsin-like proteases. The valine at the P2 position could further influence binding within the S2 subsite of the enzyme.
Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides. wikipedia.org The N-terminal modification with a 2-hydroxyethyl group on the valine residue of this compound presents a key determinant for interaction with aminopeptidases. The specificity of aminopeptidases for N-terminally modified substrates can vary significantly. Some aminopeptidases may exhibit reduced activity due to steric hindrance from the modification, while others may have active site pockets that can accommodate such changes. Leucine aminopeptidases, which show a preference for N-terminal leucine residues, are particularly relevant for investigation, although the modification on the adjacent valine would be a critical factor. iris-biotech.de
Kinetic Characterization of Enzyme-Substrate Interactions (e.g., Michaelis-Menten Parameters)
To quantify the efficiency and affinity of an enzyme for this compound, kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) would need to be determined. These parameters are typically established by measuring the initial rate of substrate hydrolysis at various substrate concentrations.
Table 1: Representative Kinetic Parameters for Protease-Catalyzed Hydrolysis of Dipeptide Anilide Substrates
| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 0.08 | 65 | 812,500 |
| Elastase | Suc-Ala-Ala-Ala-pNA | 1.1 | 27 | 24,500 |
This table presents illustrative data for similar substrates to provide context for the potential kinetic profile of this compound.
The N-terminal 2-hydroxyethyl group on this compound would likely influence these kinetic parameters. The modification could potentially increase the Kₘ value, indicating a lower binding affinity, or decrease the kcat, reflecting a slower catalytic turnover, depending on the specific enzyme's active site architecture.
Analysis of Enzyme Active Site Recognition Mechanisms
The interaction between an enzyme and its substrate is a highly specific process governed by the three-dimensional structure of the enzyme's active site.
Subsite Mapping and Preferential Binding Determinants (e.g., P1-P4 and P1'-P3' Positions)
The active site of a protease is composed of a series of subsites (S subsites for the non-prime side and S' subsites for the prime side) that accommodate the amino acid residues (P sites) of the substrate. nih.gov
For this compound, the key interactions would be:
P1 residue (Leucine): This residue would interact with the S1 subsite of the protease. For chymotrypsin-like enzymes, the S1 pocket is typically large and hydrophobic, which would favorably accommodate the isobutyl side chain of leucine.
P2 residue (Valine): The valine residue interacts with the S2 subsite. The specificity at this position varies among proteases.
N-terminal 2-hydroxyethyl group: This modification would interact with the S2 or S3 subsite and could be a critical determinant for binding and catalysis. Its hydroxyl group could potentially form hydrogen bonds within the active site.
Anilide group: This group occupies the S1' subsite. The nature of this group can significantly affect substrate binding and the rate of catalysis.
Investigation of Enzymatic Cleavage Patterns and Hydrolysis Products
A significant finding in the study of N-terminally modified peptides is the identification of N-(2-Hydroxyethyl)-L-valyl-L-leucine as a hydrolytic cleavage product. This dipeptide is formed from the enzymatic degradation of globin that has been adducted with ethylene (B1197577) oxide. The enzyme responsible for this cleavage is the non-specific protease mixture, pronase . This demonstrates that the N-terminal 2-hydroxyethyl modification does not prevent enzymatic cleavage of the adjacent peptide bond by certain proteases.
The hydrolysis of this compound by a suitable protease would be expected to yield two primary products, depending on the type of protease:
Aminopeptidase cleavage: Hydrolysis of the peptide bond between valine and leucine would yield N-2-Hydroxyethyl-valine and Leucine-anilide.
Endopeptidase (chymotrypsin-like) cleavage: Hydrolysis of the amide bond between leucine and the anilide group would result in N-2-Hydroxyethyl-val-leu and aniline (B41778).
The identification of N-(2-Hydroxyethyl)-L-valyl-L-leucine as a product of pronase action on modified globin suggests that the peptide bond within the N-2-Hydroxyethyl-Val-Leu motif is susceptible to enzymatic hydrolysis.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(2-Hydroxyethyl)-L-valyl-L-leucine |
| Suc-Ala-Ala-Pro-Phe-pNA |
| Suc-Ala-Ala-Ala-pNA |
| Leu-pNA |
| N-2-Hydroxyethyl-valine |
| Leucine-anilide |
Molecular Interactions and Binding Dynamics
Detailed Analysis of Protein-Ligand Interactions of N-2-Hydroxyethyl-Val-Leu-Anilide
Hydrogen bonds are critical for the specificity of protein-ligand recognition. In this compound, several functional groups can participate in hydrogen bonding as either donors or acceptors. The hydroxyl (-OH) group, the secondary amine in the backbone, and the carbonyl oxygens of the amide bonds are all potential sites for forming these directional interactions with amino acid residues in a protein's binding pocket.
Specifically:
The hydroxyl group can act as both a hydrogen bond donor (with its hydrogen) and an acceptor (with its oxygen).
The amide linkages contain a nitrogen atom that can donate a hydrogen and a carbonyl oxygen that can accept a hydrogen. These are classic components of protein secondary structures and are equally important in ligand binding.
The interaction between a positively charged nitrogen from a protein and a negatively charged oxygen from a ligand is a common type of salt bridge, a strong form of electrostatic interaction. nih.gov
These interactions are highly dependent on the geometry of the binding site, which must position the corresponding donor and acceptor atoms at an optimal distance and angle.
Beyond hydrogen bonds, the binding of this compound is significantly influenced by hydrophobic and other electrostatic interactions. nih.gov
Hydrophobic Interactions: These are a major driving force for ligand binding and are considered the most common type of interaction in protein-ligand complexes. nih.gov The structure of this compound contains several nonpolar moieties that contribute to hydrophobic interactions:
The isobutyl side chain of leucine (B10760876) .
The isopropyl side chain of valine .
The phenyl ring of the anilide group .
These groups are driven to associate with nonpolar pockets in a protein, displacing ordered water molecules from the binding interface. This displacement increases the entropy of the system and is a thermodynamically favorable process. nih.gov Studies have shown a positive correlation between the amount of buried nonpolar surface area and the binding free energy and enthalpy. nih.gov
Electrostatic Interactions: These interactions involve the attraction or repulsion between charged or polar groups. nih.gov While this compound is a neutral molecule, it possesses significant bond dipoles in its amide and hydroxyl groups. These can engage in favorable dipole-dipole interactions with polar amino acid side chains or the protein backbone itself. The phenyl ring can also participate in cation-π interactions, where it interacts favorably with a nearby cationic residue like lysine (B10760008) or arginine. nih.gov
Interactive Table: Potential Molecular Interactions
| Functional Group of Ligand | Interaction Type | Potential Protein Partner (Amino Acid Residue) |
| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Asn, Gln, His |
| Valine Side Chain (Isopropyl) | Hydrophobic (van der Waals) | Leu, Ile, Val, Ala, Phe, Trp |
| Leucine Side Chain (Isobutyl) | Hydrophobic (van der Waals) | Leu, Ile, Val, Ala, Phe, Trp |
| Anilide Phenyl Ring | Hydrophobic, π-stacking, Cation-π | Phe, Tyr, Trp, His, Lys, Arg |
| Amide Carbonyl (-C=O) | Hydrogen Bond Acceptor | Asn, Gln, Ser, Thr, Arg, His, Backbone N-H |
| Amide Amine (-NH-) | Hydrogen Bond Donor | Asp, Glu, Asn, Gln, Backbone C=O |
Binding to Specific Biological Macromolecules
The specific structure of this compound suggests it is likely to interact with proteins that recognize peptides, such as enzymes and transporters.
Many enzymes, particularly proteases and peptidases, have active sites evolved to bind peptide substrates. A molecule like this compound can act as a substrate, an inhibitor, or a modulator by fitting into these active sites. For instance, studies on angiotensin-converting enzyme (ACE) have utilized peptide-like molecules to probe the binding properties of its active site. nih.gov Additions or substitutions of amino acid-like moieties can significantly enhance binding affinity. nih.gov
If this compound acts as a competitive inhibitor, it would bind to the enzyme's active site, preventing the natural substrate from binding. The strength of this inhibition (measured by the inhibition constant, Ki) would depend on how well its structure complements the active site in terms of shape and the network of molecular interactions it can form.
The proton-coupled oligopeptide transporters PEPT1 and PEPT2 are responsible for the absorption of di- and tripeptides in the intestine and their reabsorption in the kidney, respectively. nih.govsolvobiotech.com These transporters are also known to handle many peptide-like drugs, such as β-lactam antibiotics. solvobiotech.comnih.gov Given its dipeptide-like core (Val-Leu), this compound is a potential substrate or inhibitor for these transporters.
PEPT1 is a high-capacity, low-affinity transporter that moves substrates across the cell membrane using a proton gradient. nih.govsolvobiotech.com The interaction with PEPT1 is competitive, meaning that different substrates and inhibitors vie for the same binding site. nih.gov Structural studies of a related bacterial transporter in complex with a potent inhibitor, Lys[Z(NO2)]-Val (LZNV), revealed that binding involves a central polar binding site for the peptide backbone and a previously unseen hydrophobic pocket that accommodates the inhibitor's side chain. nih.gov This suggests that the valine, leucine, and anilide groups of this compound could similarly engage with hydrophobic regions within the transporter's binding cavity, while its polar backbone forms key hydrogen bonds necessary for recognition.
Conformational Changes and Dynamic Behavior upon Ligand Binding
The binding of a ligand to a protein is rarely a simple "lock-and-key" event. It often involves conformational changes in both the ligand and the protein. psu.edu Two primary models describe this phenomenon:
Induced Fit : The initial binding of the ligand induces a conformational change in the protein, leading to a tighter, more complementary fit. psu.edunih.gov
Conformational Selection : The unbound protein exists as an ensemble of different conformations. The ligand selectively binds to and stabilizes a specific pre-existing conformation that is most favorable for binding. psu.edunih.gov
For a flexible molecule like this compound, binding to a protein target would likely involve adopting a specific, low-energy conformation within the binding site. This process may be accompanied by significant structural rearrangements in the protein. For example, binding to a transporter like PEPT1 or a leucine-binding protein can induce a large-scale domain closure, where two domains of the protein clamp down around the bound ligand. nih.govresearchgate.net These dynamic changes are essential for the protein's function, such as translocating a substrate across a membrane or initiating a signaling cascade. nih.govnih.gov The binding event itself restructures the local environment, which can involve the rearrangement of water molecules and the optimization of the interaction network. researchgate.net
Structure Activity Relationship Sar Studies
Elucidation of Key Structural Determinants for Observed Biological Functions
The biological functions of dipeptide derivatives are intrinsically linked to their structural components. For N-2-Hydroxyethyl-val-leu-anilide, the key determinants of activity can be dissected into the dipeptide core (Val-Leu), the N-terminal modification (2-hydroxyethyl group), and the C-terminal anilide moiety.
The dipeptide sequence of Val-Leu is significant. Quantitative structure-activity relationship (QSAR) studies on angiotensin I-converting enzyme (ACE) inhibitory peptides have shown that amino acid residues with bulky and hydrophobic side chains are preferred for dipeptides. nih.gov Both valine and leucine (B10760876) possess hydrophobic side chains, which can engage in van der Waals interactions within the binding pockets of enzymes or receptors. The specific sequence of these amino acids also plays a crucial role in determining the peptide's conformation and interaction with its biological target.
The N-terminal N-2-hydroxyethyl group introduces a polar hydroxyl moiety and a flexible ethyl linker. The introduction of such functional groups can modulate the hydrophilicity and hydrogen-bonding capacity of the molecule. nih.gov This can influence solubility, membrane permeability, and direct interactions with the active site of a target protein. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions that anchor the molecule in a binding site.
The C-terminal anilide group provides a rigid, aromatic structure that can participate in π-π stacking or hydrophobic interactions. In many enzyme inhibitors, an aromatic moiety at the C-terminus is crucial for occupying a specific subsite of the enzyme's active site. The nature and substitution pattern of the anilide ring can significantly impact binding affinity and selectivity.
Correlation of Chemical Modifications with Enzymatic Activity and Binding Affinity
To understand how chemical modifications affect biological activity, it is instructive to examine SAR data from related dipeptide inhibitors. For instance, studies on dipeptide-based hepsin inhibitors provide valuable insights into how structural changes influence enzymatic inhibition. nih.gov
| Modification | Compound/Analog | Target/Assay | Activity/Affinity | Reference |
| P1 Residue Modification | Leu-Arg dipeptide analogs | Hepsin Inhibition | The p-guanidinophenylalanine-based dipeptide analog 22a showed potent hepsin-inhibitory activity (Ki = 50.5 nM). | nih.gov |
| N-terminal Modification | N-alkylation of dipeptides | General modification | N-alkylation can tune the hydrophobicity/hydrophilicity of peptides. For example, reacting a dipeptide with 1-dodecanol (B7769020) increases lipophilicity. | nih.gov |
| C-terminal Modification | Phenylsulfonamido-alkyl sulfamates | Carbonic Anhydrase II Inhibition | Bulkier substituents in the para position of the phenyl group led to better inhibition. | nih.gov |
This table is for illustrative purposes based on related compounds and does not represent data for this compound itself.
Based on this data, we can infer the following for this compound:
Valine and Leucine Side Chains: Modifications to the isopropyl and isobutyl side chains of valine and leucine, respectively, would likely have a profound impact on binding. Increasing or decreasing the bulk and hydrophobicity could either enhance or diminish activity depending on the topology of the target's binding pocket.
N-2-Hydroxyethyl Group: Altering the length of the alkyl chain or the position of the hydroxyl group could affect the molecule's interaction with the target. For instance, converting the hydroxyl group to a methoxy (B1213986) group would eliminate its hydrogen-bonding donor capability, which could be detrimental to binding if this interaction is critical.
Anilide Ring: Substitution on the phenyl ring of the anilide could modulate electronic properties and provide additional interaction points. Electron-donating or electron-withdrawing groups, as well as sterically bulky groups, could fine-tune the binding affinity and selectivity.
Influence of Stereochemistry and Chiral Centers on Molecular Recognition
This compound possesses two chiral centers, one at the α-carbon of the valine residue and one at the α-carbon of the leucine residue. The stereochemistry at these centers is paramount for molecular recognition by biological targets, which are themselves chiral.
The spatial arrangement of the amino acid side chains is dictated by the stereochemistry (L or D configuration) of the α-carbons. Biological systems, particularly enzymes, typically exhibit high stereoselectivity. For instance, proteases usually cleave peptide bonds between L-amino acids. Therefore, the L,L-diastereomer of Val-Leu is most likely to be recognized by biological targets that have evolved to interact with natural peptides.
Comparative SAR Analysis with Related Peptide and Anilide Analogs
A comparative analysis of this compound with other peptide and anilide analogs can further illuminate its potential SAR.
| Compound | Key Structural Features | Observed/Potential Biological Relevance | Reference |
| This compound | N-hydroxyethyl group, Val-Leu dipeptide, anilide C-terminus | Inferred from analogs; potential enzyme inhibitory activity based on dipeptide structure. | N/A |
| Leu-Arg-based dipeptide inhibitors | Dipeptide with basic Arg at P1, various C-terminal caps | Potent and selective inhibition of serine proteases like hepsin. | nih.gov |
| ACE Inhibitory Dipeptides | Often contain hydrophobic/bulky C-terminal amino acids. | Inhibition of angiotensin I-converting enzyme. | nih.gov |
| N-((RS)-2-Hydroxy-2-phenyl-ethyl)-Val-Leu-anilide | Additional phenyl group on the N-hydroxyethyl moiety. | Confirms the chemical feasibility and interest in this class of compounds. The phenyl group could introduce further aromatic interactions. | biosynth.com |
This comparative view suggests that the this compound scaffold is a viable starting point for designing molecules with specific biological activities. The Val-Leu core provides a foundation of hydrophobicity and defined stereochemistry. The N-hydroxyethyl and anilide termini offer sites for modification to optimize potency, selectivity, and pharmacokinetic properties. For example, replacing the anilide with a group that mimics the basic side chain of arginine could potentially target serine proteases. nih.gov Conversely, modifications to the anilide ring could enhance activity against other targets where a terminal aromatic group is favorable.
Computational Modeling and Simulation Approaches
Molecular Docking Simulations for Ligand-Target Prediction and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a ligand, such as N-2-Hydroxyethyl-val-leu-anilide, and a potential protein target. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of a receptor. These poses are then scored based on functions that approximate the binding free energy.
In a hypothetical study of this compound, molecular docking could be employed to screen a library of known protein structures to identify potential biological targets. Once a target is identified, docking would predict the most likely binding pose, revealing key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. For instance, studies on other dipeptide-based inhibitors have successfully used molecular docking to understand their binding to proteases, which are common targets for such molecules.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Dynamics
Molecular Dynamics (MD) simulations provide a detailed view of the conformational changes and dynamics of a molecule over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, offering insights into the flexibility of the ligand and the stability of its interaction with a target protein.
For this compound, an MD simulation would begin with a starting conformation, potentially derived from molecular docking. The simulation would then show how the compound and its target protein behave in a simulated physiological environment, including the movements of the peptide backbone and side chains. This would allow for the analysis of the stability of predicted binding poses and the dynamic nature of the interactions, providing a more realistic picture than the static view offered by molecular docking alone.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studies for Reaction Pathways and Catalysis
The QM/MM approach is a hybrid method that combines the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). This technique is particularly useful for studying chemical reactions, such as enzymatic catalysis, where electronic changes in a small, active region are critical. The QM method is applied to the reactive center (e.g., the ligand and key active site residues), while the much faster MM method is used for the surrounding protein and solvent.
If this compound were found to be an enzyme inhibitor or substrate, QM/MM studies could elucidate the mechanism of its action. For example, these simulations could model the bond-breaking and bond-forming steps of an enzymatic reaction involving the peptide, calculating the energy barriers for different proposed mechanisms.
Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the 3D properties of the molecules.
To build a QSAR model for a series of analogs of this compound, researchers would first need experimental data on their biological activity. Various molecular descriptors (e.g., molecular weight, logP, electronic properties) would then be calculated for each analog. Statistical methods would be used to build a regression model linking these descriptors to the observed activity. Such a model could then guide the design of new derivatives with potentially improved potency. Although no specific QSAR studies on this compound are published, the methodology is widely applied to peptide and dipeptide derivatives.
Predictive Modeling of Substrate Specificity and Enzyme Catalysis
Predictive modeling of substrate specificity aims to understand and predict which substrates an enzyme will act upon. This often involves a combination of the computational techniques described above. For example, molecular docking and MD simulations can be used to assess how well a series of potential substrates, including this compound, fit into the active site of an enzyme and how stable their binding is.
By comparing the computational results with experimental data for a set of known substrates, a predictive model can be developed. This model could then be used to screen virtual libraries of compounds to identify novel substrates or inhibitors for a particular enzyme. This approach is instrumental in drug discovery and in understanding the biological roles of enzymes.
Biochemical and Research Applications
Utility in Advanced Peptide Screening Methodologies for Active Peptides
N-2-Hydroxyethyl-val-leu-anilide is recognized as a polypeptide that can be identified through peptide screening techniques. medchemexpress.com Peptide screening is a powerful research method used to discover active peptides from large libraries, often employing immunoassay-based approaches. medchemexpress.com This compound serves as a tool within this framework for various applications, including the investigation of protein interactions, functional analyses, and epitope mapping, particularly in the context of therapeutic agent research and development. medchemexpress.com
Protein Interaction Screening
The identification of interactions between proteins is crucial for understanding cellular processes and disease mechanisms. americanpeptidesociety.orgnih.govnih.gov Peptide screening methodologies can be employed to find peptides that bind to specific protein targets. In this context, libraries containing modified peptides like this compound can be screened to identify novel binding partners for proteins of interest. The unique structural features of this compound may confer specific binding properties, allowing it to interact with protein surfaces in a manner distinct from natural peptides.
Methods for detecting protein-protein interactions are diverse and include techniques such as yeast two-hybrid systems, affinity purification coupled with mass spectrometry, and surface plasmon resonance. nih.govnih.gov The data from screening peptide libraries can provide initial leads for developing modulators of protein-protein interactions.
Functional Analysis in Research Systems
Once a peptide is identified as a binder to a particular protein, it can be used as a tool for functional analysis. By introducing the peptide into a cellular or biochemical system, researchers can observe the effects of this binding event on the protein's function and downstream cellular processes. This compound, being a product of peptide screening, has been noted for its utility in such functional analyses within research and development settings. medchemexpress.com These studies can help to elucidate the biological role of the target protein and to validate it as a potential therapeutic target.
Epitope Screening and Mapping
Epitope mapping is the process of identifying the specific sites on an antigen where an antibody binds. This is fundamental for the development of vaccines, diagnostic tools, and therapeutic antibodies. biorxiv.org Peptide libraries are instrumental in this process, where overlapping or random peptide sequences are screened for their ability to be recognized by a specific antibody. medchemexpress.com The identification of this compound in peptide screening suggests its potential use in constructing specialized peptide libraries for fine-mapping antibody binding sites. The modifications on this peptide may mimic certain structural aspects of a natural epitope, aiding in the identification of key residues involved in the antibody-antigen interaction.
Application as Biochemical Probes and Molecular Tools (e.g., Fluorescent Analogs)
While the core structure of this compound contains an aniline (B41778) derivative, which is a class of compounds that can exhibit fluorescence, there is currently no specific information available in the reviewed literature detailing the synthesis or application of fluorescent analogs of this compound as biochemical probes. nih.gov The development of fluorescent probes is a significant area of research, enabling the visualization and tracking of molecules in biological systems. Theoretically, the N-2-hydroxyethyl group or the anilide moiety could be further modified with a fluorophore to create such a tool, but no published research to date has described this for this specific compound.
Role as Peptidomimetics in Biochemical Research and Agent Development
Peptidomimetics are compounds that are designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. nih.govnih.gov The structure of this compound, with its non-natural modifications to the peptide backbone, aligns with the general definition of a peptidomimetic. Such modifications are often introduced to overcome the limitations of natural peptides as therapeutic agents. nih.gov However, there is no specific research available that explicitly describes the use of this compound as a peptidomimetic scaffold in biochemical research or for the development of therapeutic agents.
Involvement in Asymmetric Catalysis Mediated by Synthetic Peptides
Synthetic peptides have emerged as versatile catalysts in asymmetric synthesis, facilitating the production of chiral molecules with high enantioselectivity. americanpeptidesociety.org These peptide-based catalysts can operate through various mechanisms, including acid-base and nucleophilic catalysis. americanpeptidesociety.org Despite the growing interest in this field and the peptide-like nature of this compound, a review of the current scientific literature reveals no studies where this specific compound or its derivatives have been employed as catalysts in asymmetric reactions.
Contribution to Understanding Metabolic Pathways (e.g., Mercapturic Acid Pathway Interactions)
Extensive research of publicly available scientific literature and databases reveals no specific studies detailing the metabolic fate of the chemical compound This compound . Consequently, there is no documented evidence of its direct interaction with or metabolism through the mercapturic acid pathway. The mercapturic acid pathway is a significant route for the detoxification of a wide array of xenobiotics. This process involves the conjugation of the electrophilic compound with glutathione, followed by enzymatic degradation to a cysteine conjugate, and finally N-acetylation to form a mercapturic acid, which is then excreted.
While the metabolic pathways for the constituent parts of this compound, such as peptides and anilide structures, are generally understood, no research has been published that specifically investigates the biotransformation of this particular compound. Scientific understanding of a compound's role in metabolic pathways is built upon detailed experimental evidence from in vitro and in vivo studies, which is currently unavailable for this compound.
Therefore, a discussion of detailed research findings and data tables concerning the metabolic pathways of this compound cannot be provided. Further research would be required to elucidate how this compound is processed in biological systems and to determine if it or its metabolites interact with the mercapturic acid pathway or other significant metabolic routes.
Advanced Analytical and Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are paramount for determining the molecular structure of N-2-Hydroxyethyl-val-leu-anilide. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy would be a principal tool for the structural confirmation of this compound. While specific spectral data for this exact compound are not widely published in scientific literature, the expected NMR analysis would involve a combination of one-dimensional and two-dimensional experiments.
¹H NMR: This would identify the number and types of hydrogen atoms present. Key signals would be expected for the aromatic protons of the anilide group, the protons of the valine and leucine (B10760876) side chains, the alpha-protons of the amino acid residues, and the protons of the N-2-hydroxyethyl group.
¹³C NMR: This technique would reveal the number and chemical environment of the carbon atoms, including the carbonyl carbons of the peptide bonds and the anilide, as well as the carbons of the amino acid side chains and the hydroxyethyl (B10761427) group.
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for assembling the molecular structure by establishing connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC). This would allow for the unambiguous assignment of all signals and confirm the sequence of the dipeptide and the positions of the N-hydroxyethyl and anilide modifications.
Mass Spectrometry (MS) provides the exact molecular weight and fragmentation pattern of a compound, which are critical for its identification. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.
Electrospray Ionization (ESI): This soft ionization technique is well-suited for polar molecules like peptides and would likely be used to generate protonated molecular ions [M+H]⁺.
Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to fragmentation, MS/MS experiments would yield characteristic fragment ions. The fragmentation pattern would help to confirm the amino acid sequence (val-leu) and the presence of the N-terminal and C-terminal modifications. General studies on the mass spectrometry of peptide derivatives indicate that fragmentation typically occurs at the peptide bonds, allowing for sequence determination. scispace.com
While detailed, specific research findings on the NMR and mass spectrometry of this compound are scarce in publicly available literature, it is mentioned as a polypeptide that can be identified through peptide screening, a process that relies heavily on these analytical techniques. medchemexpress.com
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, UHPLC)
Chromatographic techniques are indispensable for separating this compound from impurities and for its isolation. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the methods of choice for this purpose, offering high resolution and sensitivity.
These methods separate compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents). The purity of a sample of this compound would be assessed by the presence of a single, sharp peak in the chromatogram.
For the closely related dipeptide, N-(2-hydroxyethyl)-L-valyl-L-leucine (HEVL), detailed HPLC methods coupled with mass spectrometry have been developed and validated. medchemexpress.eu These methods demonstrate high accuracy and precision, suggesting that similar approaches would be effective for this compound. A study on HEVL reported the following parameters for an HPLC-ESI-HRMS2 method, which could serve as a basis for developing a method for this compound. medchemexpress.eumedchemexpress.com
| Parameter | Finding for the related compound HEVL |
| Limit of Quantitation | 0.25 ng/mL in urine |
| Accuracy (Recovery) | 98-100% |
| Within-day Precision | 1.8% to 3.0% |
| Between-run Precision | 2.2% to 9.7% |
| Linear Range | 0.25-10 ng/mL |
These findings for a structurally similar compound underscore the suitability of HPLC and UHPLC for the sensitive and accurate analysis of this compound. medchemexpress.eumedchemexpress.com
Isotope-Dilution Mass Spectrometry for Quantitative Analysis in Complex Biological Matrices
Isotope-Dilution Mass Spectrometry (ID-MS) is considered a gold-standard method for quantitative analysis, particularly in complex biological matrices like plasma or urine, due to its high accuracy and precision. researchgate.net This technique involves the use of a stable isotope-labeled version of the analyte as an internal standard.
For the quantitative analysis of this compound, a synthesized version of the molecule containing stable isotopes (e.g., deuterium, ¹³C, ¹⁵N) in known positions would be added to the sample. The isotopically labeled standard is chemically identical to the analyte and therefore behaves similarly during sample preparation, chromatography, and ionization, correcting for any sample loss or matrix effects.
The analyte and the internal standard are then measured by mass spectrometry. The ratio of the signal from the natural analyte to that of the isotope-labeled standard is used to calculate the exact concentration of the analyte.
While specific studies employing ID-MS for this compound are not readily found, this methodology is well-established for other modified peptides and biomolecules. For instance, a validated method for the related compound HEVL in human urine utilizes a deuterium-labeled internal standard with HPLC-ESI-HRMS2. medchemexpress.eumedchemexpress.com This approach was shown to effectively eliminate matrix effects, achieving a normalized relative matrix effect of less than 3%. medchemexpress.com The development of similar isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) procedures is a common strategy for establishing reference measurement procedures for various analytes in human samples.
Q & A
Q. What methodologies optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer : Modify the compound’s logP via ester prodrugs or PEGylation to enhance bioavailability. Conduct ADMET assays (e.g., Caco-2 permeability, microsomal stability). Use LC-MS/MS to quantify plasma half-life in rodent models. Iterative design guided by QSAR models improves metabolic stability .
Data Presentation Guidelines
- Raw Data : Include in appendices with clear labels (e.g., HPLC chromatograms, NMR spectra) .
- Processed Data : Use tables for IC₅₀ values (±SEM) and figures for kinetic curves. Annotate statistical tests (e.g., Student’s t-test, ANOVA) .
- Ethical Compliance : Document synthesis waste disposal and animal ethics approvals (if applicable) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
